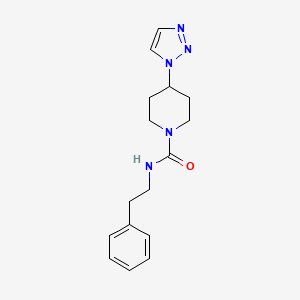

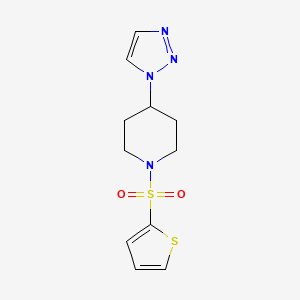

![molecular formula C21H15ClN2O3S2 B6521209 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895463-30-6](/img/structure/B6521209.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” is a compound that belongs to the family of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular formula of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” is C20H12Cl2N2OS. It has an average mass of 399.293 Da and a monoisotopic mass of 398.004730 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of a base (NEt3), followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” is a pale yellow solid. It has a melting point of 240-242 °C .Scientific Research Applications

Antibacterial Activity

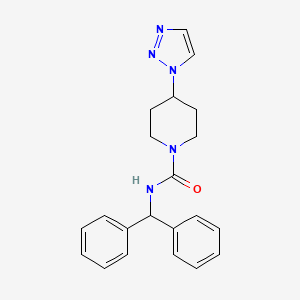

The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has been explored as potential antibacterial agents . These compounds were screened in vitro against both Gram-positive and Gram-negative bacteria. The quantitative structure–activity relationship (QSAR) models revealed their profound antimicrobial activity. Researchers have identified structural and substituent effects contributing to their efficacy.

Optical Materials

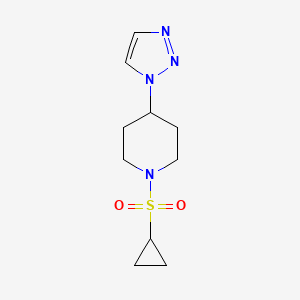

Hydrazonylsulfones, including derivatives of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides , have been studied as optical materials . Their unique structural features make them promising candidates for applications in optoelectronics, sensors, and other related fields.

Antitubercular Compounds

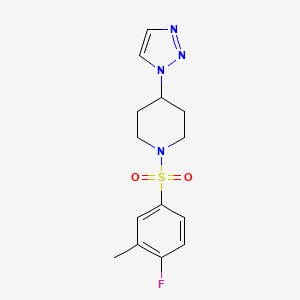

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis. Researchers compare their inhibitory concentrations with standard reference drugs, emphasizing their potential in combating tuberculosis .

Anticancer Agents

The quinazoline nucleus, present in compounds related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide , has therapeutic potential as an anti-invasive agent. Some quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with remarkable anticancer activity .

Pharmacodynamic Versatility

Quinazoline derivatives, including benzothiazole-based compounds, exhibit a broad spectrum of pharmaceutical activities. These include antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects. Their versatility makes them valuable targets for drug development .

Privileged Structural Icon

The quinazoline-4(3H)-one ring system, found in these compounds, is consistently regarded as a privileged structural icon. It occurs in synthetic derivatives and naturally occurring alkaloids. Researchers have explored its pharmacodynamic versatility across various therapeutic areas .

Mechanism of Action

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The affected pathway is the biosynthesis of arabinogalactan. By inhibiting DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan. This deficiency weakens the mycobacterial cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of mycobacterial growth due to the disruption of the cell wall biosynthesis . This makes the compound a potential candidate for the treatment of tuberculosis.

Future Directions

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide”, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research may focus on further exploring the potential of these compounds in treating various diseases, improving their synthesis methods, and studying their mechanisms of action in more detail.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S2/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAQPKJOERTURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

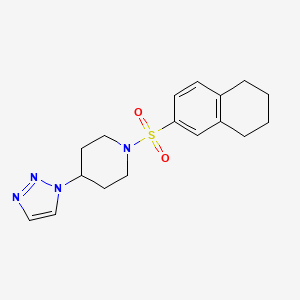

![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)

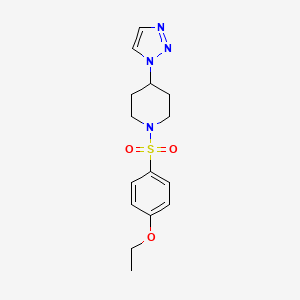

![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)

![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521216.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6521226.png)

![2,5-dichloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6521240.png)

![4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6521241.png)